(+)-2-Carene

Catalog No.
S565466
CAS No.
4497-92-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-2-Carene

CAS Number

4497-92-1

Product Name

(+)-2-Carene

IUPAC Name

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1

InChI Key

IBVJWOMJGCHRRW-UHFFFAOYSA-N

SMILES

CC1=CC2C(C2(C)C)CC1

Synonyms

(+)-2-carene, 2-carene

Canonical SMILES

CC1=CC2C(C2(C)C)CC1

(+)-2-Carene, also known as delta-2-carene or (1S,6R)-3,7,7-trimethylbicyclo(4.1.0)hept-2-ene, is a bicyclic monoterpene with the chemical formula C₁₀H₁₆ []. It's a colorless liquid found in various plants like rosemary, cedarwood, and pine []. (+)-2-Carene is valued in scientific research for its unique properties:

  • Natural Fragrance: (+)-2-Carene contributes to the characteristic woody, balsamic aroma of these plants [].
  • Chiral Building Block: Due to its chiral center, (+)-2-Carene serves as a valuable starting material for the synthesis of other chiral (non-racemic) compounds [].

Molecular Structure Analysis

(+)-2-Carene possesses a bicyclic structure consisting of two fused rings, a cyclopropane ring, and a cyclohexene ring, with three methyl groups attached []. The key feature is the presence of a chiral carbon atom (C₁), designated as (1S,6R), which creates two enantiomers: (+)-2-Carene and (-)-2-Carene []. The specific arrangement of substituents around this chiral center determines the molecule's optical rotation and reactivity in certain reactions [].


Chemical Reactions Analysis

(+)-2-Carene can participate in various chemical reactions due to its unsaturated hydrocarbon structure and the presence of a reactive double bond. Here are some notable examples:

  • Synthesis: Isolation of (+)-2-Carene often involves steam distillation of essential oils from plants like rosemary [].
  • Enantioselective Synthesis: (+)-2-Carene can be used as a starting material for the synthesis of other chiral compounds like (+)-α-elemene through enantioselective reactions []. However, the specific reaction pathway and detailed mechanisms are not publicly available.
  • Oxidation: Unsaturated hydrocarbons like (+)-2-Carene can undergo oxidation reactions under specific conditions. However, detailed research on the oxidation products of (+)-2-Carene is limited.

Chiral Building Block in Organic Synthesis

(+)-2-Carene, a naturally occurring chiral molecule, serves as a valuable building block in organic synthesis. Its chirality allows for the creation of non-racemic (optically active) compounds with specific spatial arrangements of atoms. This is crucial for developing drugs, agrochemicals, and other chiral molecules with desired properties.

Research has demonstrated the use of (+)-2-Carene in the synthesis of various chiral compounds, including:

  • 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives: These compounds possess potential applications in the development of pharmaceuticals and other biologically active molecules .
  • (+)-α-elemene: A naturally occurring monoterpene with potential anti-inflammatory and anti-cancer properties .

Biotransformation Studies

(+)-2-Carene is a subject of research exploring its biotransformation processes. Biotransformation refers to the conversion of a compound by living organisms. Studying how plants or microbes transform (+)-2-Carene can provide insights into:

  • Plant defense mechanisms: (+)-2-Carene is a component of the resin in conifers, and its biotransformation might play a role in the plant's defense against herbivores .
  • Development of "green" synthetic methods: Understanding the biotransformation processes of (+)-2-Carene could pave the way for the development of environmentally friendly methods for producing valuable chemicals, using enzymes instead of harsh chemicals .

XLogP3

2.8

LogP

4.44 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

554-61-0
4497-92-1

General Manufacturing Information

Bicyclo[4.1.0]hept-2-ene, 3,7,7-trimethyl-, (1S,6R)-: INACTIVE

Dates

Modify: 2023-08-15
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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